molecular formula C9H15NO3 B13827920 Norbornane, 2-ethoxy-3-nitro-

Norbornane, 2-ethoxy-3-nitro-

Cat. No.: B13827920
M. Wt: 185.22 g/mol
InChI Key: AZANEYWBMJADET-UHFFFAOYSA-N
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Description

Norbornane, 2-ethoxy-3-nitro- is an organic compound with the molecular formula C9H15NO3. It is a derivative of norbornane, a bicyclic hydrocarbon, and features an ethoxy group and a nitro group attached to the norbornane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornane, 2-ethoxy-3-nitro- typically involves the nitration of norbornane derivatives. One common method includes the reaction of norbornane with ethyl nitrite in the presence of a strong acid, such as sulfuric acid, to introduce the nitro group. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst .

Industrial Production Methods: Industrial production of Norbornane, 2-ethoxy-3-nitro- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and temperature conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Norbornane, 2-ethoxy-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Norbornane, 2-ethoxy-3-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Norbornane, 2-ethoxy-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Uniqueness: Norbornane, 2-ethoxy-3-nitro- is unique due to the presence of both an ethoxy and a nitro group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-ethoxy-3-nitrobicyclo[2.2.1]heptane

InChI

InChI=1S/C9H15NO3/c1-2-13-9-7-4-3-6(5-7)8(9)10(11)12/h6-9H,2-5H2,1H3

InChI Key

AZANEYWBMJADET-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2CCC(C2)C1[N+](=O)[O-]

Origin of Product

United States

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